N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanimidamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanimidamide is a complex organic compound with a unique structure that combines a dimethoxyphenyl group with a tetrahydropurinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanimidamide typically involves multiple steps. One common approach is to start with the preparation of the 3,4-dimethoxyphenethylamine, which can be synthesized from 3,4-dimethoxybenzaldehyde through a series of reactions including reduction and amination . The next step involves the coupling of this intermediate with a purine derivative under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions would result in various substituted aromatic compounds.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways and its efficacy as a drug candidate.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of 3,4-dimethoxyphenethylamine and purine-based molecules. Examples include:
3,4-Dimethoxyphenethylamine: A simpler analogue with similar structural features.
Purine Derivatives: Compounds like caffeine and theobromine, which share the purine core structure.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanimidamide is unique due to its combination of a dimethoxyphenyl group with a tetrahydropurinyl moiety
Properties
Molecular Formula |
C20H26N6O4 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N'-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanimidamide |
InChI |
InChI=1S/C20H26N6O4/c1-24-18-17(19(27)25(2)20(24)28)26(12-23-18)10-8-16(21)22-9-7-13-5-6-14(29-3)15(11-13)30-4/h5-6,11-12H,7-10H2,1-4H3,(H2,21,22) |
InChI Key |
LIFWASLXTZIWEB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=NCCC3=CC(=C(C=C3)OC)OC)N |
Origin of Product |
United States |
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